Bienvenue dans la boutique en ligne BenchChem!

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

3-(3-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea (CAS 905761-11-7) is a synthetic small-molecule heteroaryl-substituted urea derivative with the molecular formula C17H15ClFN3O and a molecular weight of 331.78 g/mol. The compound features a central urea core asymmetrically substituted with a 3-chlorophenyl group on one nitrogen, a 4-fluorophenyl group on the other nitrogen, and a 3,4-dihydro-2H-pyrrol-5-yl (dihydropyrrole) ring.

Molecular Formula C17H15ClFN3O
Molecular Weight 331.78
CAS No. 905761-11-7
Cat. No. B2802668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea
CAS905761-11-7
Molecular FormulaC17H15ClFN3O
Molecular Weight331.78
Structural Identifiers
SMILESC1CC(=NC1)N(C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H15ClFN3O/c18-12-3-1-4-14(11-12)21-17(23)22(16-5-2-10-20-16)15-8-6-13(19)7-9-15/h1,3-4,6-9,11H,2,5,10H2,(H,21,23)
InChIKeyQMRDIAMDUZITMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea (CAS 905761-11-7): Structural Identity and Procurement Specifications


3-(3-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea (CAS 905761-11-7) is a synthetic small-molecule heteroaryl-substituted urea derivative with the molecular formula C17H15ClFN3O and a molecular weight of 331.78 g/mol [1]. The compound features a central urea core asymmetrically substituted with a 3-chlorophenyl group on one nitrogen, a 4-fluorophenyl group on the other nitrogen, and a 3,4-dihydro-2H-pyrrol-5-yl (dihydropyrrole) ring . It belongs to a broader class of aryl- and heteroaryl-substituted ureas that have been investigated in medicinal chemistry programs targeting checkpoint kinase 1 (CHK1) and fatty acid amide hydrolase (FAAH) [2][3]. Its InChI Key is QMRDIAMDUZITMI-UHFFFAOYSA-N.

Why Generic Substitution of 3-(3-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea with In-Class Analogs Carries Scientific Risk


The asymmetric urea scaffold bearing both a 3-chlorophenyl and a 4-fluorophenyl substituent on the same dihydropyrrole core generates a unique three-dimensional electrostatic surface and dipole moment that cannot be replicated by positional isomers such as CAS 905784-45-4 (4-Cl/3-F substitution) or CAS 905761-20-8 (4-Cl/4-F substitution) . Within the dihydropyrrole–urea pharmacophore class, even subtle repositioning of halogen substituents from the meta to para position has been shown to alter both target binding affinity and metabolic stability profiles, as documented in structure–activity relationship (SAR) studies of related CHK1 and FAAH inhibitor series [1][2]. Consequently, substituting this compound with a regioisomer or a mono-halogenated analog in a biological assay or a synthetic sequence without revalidation risks introducing uncontrolled variation in potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea vs. Positional Isomer and Class Analogs


Meta-Chloro vs. Para-Chloro Substitution: Electronic and Steric Differentiation from CAS 905761-20-8

The target compound bears a chlorine atom at the meta (3-) position of the phenyl ring, whereas the commercially available positional isomer CAS 905761-20-8 carries chlorine at the para (4-) position. This positional shift alters the electron-withdrawing effect communicated through the urea nitrogen to the dihydropyrrole core. In SAR studies of structurally related CHK1 urea inhibitors, a meta-chloro substituent produced a Hammett σₘ value of +0.37 versus σₚ = +0.23 for para-chloro, representing a 1.6-fold stronger inductive electron-withdrawing effect that can modulate the hydrogen-bond donor capacity of the adjacent urea N–H [1]. Although direct comparative IC₅₀ data for this specific pair are not publicly available, this electronic difference is a class-level inference drawn from well-established linear free-energy relationships in medicinal chemistry [2].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Differential Lipophilicity and Permeability Prediction: 3-Cl/4-F vs. 4-Cl/3-F Regioisomer (CAS 905784-45-4)

The target compound (3-Cl, 4-F) and its regioisomer CAS 905784-45-4 (4-Cl, 3-F) share identical molecular formula and molecular weight (C17H15ClFN3O, 331.78 g/mol) but differ in halogen positional arrangement . In structurally analogous diaryl ureas, the 4-fluorophenyl substituent exhibits a distinct lipophilicity contribution (πₓ = +0.14 for fluorine) compared to 3-fluorophenyl, which can affect logP and consequently membrane permeability and non-specific protein binding [1]. For the 3-Cl/4-F arrangement, the calculated logP is predicted to be approximately 3.8–4.1 based on fragment-based additivity (ClogP) using the Hansch-Leo method, while the 4-Cl/3-F isomer is predicted within a similar range but with subtly different hydrogen-bond acceptor capacity due to the altered fluorine position [1]. Direct experimental logP values for both compounds have not been reported in peer-reviewed literature.

Physicochemical Profiling Lipophilicity Drug Design

Dihydropyrrole Core as a Differentiating Pharmacophore Relative to Piperazine- and Piperidine-Urea FAAH Inhibitors

The 3,4-dihydro-2H-pyrrol-5-yl (1-pyrroline) group present in the target compound is a cyclic imine moiety that distinguishes it from the more commonly employed piperazine and piperidine urea cores found in advanced FAAH inhibitors such as JNJ-42165279 and PF-3845 [1]. In a patent family assigned to Janssen Pharmaceutica NV, heteroaryl-substituted urea derivatives containing dihydropyrrole rings were specifically claimed as FAAH modulators, with the dihydropyrrole nitrogen capable of participating in reversible covalent interactions with the catalytic Ser241 of FAAH [2]. The cyclic imine (C=N) in the dihydropyrrole ring provides a π-electron system with different basicity (pKa ≈ 7–8 for the conjugate acid of 1-pyrroline) compared to the saturated piperazine (pKa ≈ 9.7) or piperidine (pKa ≈ 10.6) amines, potentially affecting both target engagement kinetics and lysosomal trapping propensity [3]. Quantitative FAAH inhibition data for this specific compound have not been publicly disclosed, but the structural class is explicitly associated with FAAH inhibition in the patent literature [2].

Fatty Acid Amide Hydrolase FAAH Inhibition Pharmacophore Design

Urea Linkage Conformational Stability: Differential Resistance to Hydrolytic Degradation vs. Amide Analogs

The central urea functional group (N–C(=O)–N) in the target compound provides superior resistance to hydrolytic cleavage compared to corresponding amide (N–C(=O)–C) or carbamate (O–C(=O)–N) linkages. Urea derivatives typically exhibit hydrolytic half-lives 10²–10³ times longer than analogous amides under acidic conditions (pH 1–2, 37 °C), attributed to the electron-donating effect of the second nitrogen stabilizing the carbonyl against nucleophilic attack [1]. This enhanced stability is particularly relevant for the dihydropyrrole-substituted urea scaffold, where the cyclic imine is susceptible to acid-catalyzed hydrolysis; the urea linkage mitigates the risk of scaffold degradation during long-term storage in solution or under simulated physiological conditions [2]. The specific hydrolytic stability of the 3-Cl/4-F substituted compound has not been experimentally determined, but class-wide urea stability data support this differentiation [1].

Chemical Stability Hydrolytic Resistance Structural Integrity

Recommended Research and Industrial Application Scenarios for 3-(3-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea (CAS 905761-11-7)


Positional Isomer Selectivity Screening in FAAH or CHK1 Inhibitor Lead Optimization Programs

The 3-Cl/4-F substitution pattern of the target compound occupies a specific region of halogen-substitution chemical space that is not covered by the more common 4-Cl/3-F (CAS 905784-45-4) or 4-Cl/4-F (CAS 905761-20-8) isomers. Procurement of this compound enables systematic SAR exploration of how meta-chloro vs. para-chloro positioning affects target enzyme inhibition potency, as demonstrated in class-level CHK1 macrocyclic urea SAR studies where substituent position critically impacted IC₅₀ values [1]. Researchers building focused libraries around the dihydropyrrole–urea scaffold should include this compound to fill the 3-Cl/4-F quadrant of the substitution matrix.

Comparative Physicochemical Profiling of Dihydropyrrole-Urea Scaffolds for CNS Drug Discovery

The lower basicity of the dihydropyrrole core (pKa ≈ 7–8) relative to piperazine and piperidine urea FAAH inhibitors (pKa ≈ 9.7–10.6) implies reduced lysosomal trapping and potentially more predictable CNS penetration [2]. This compound serves as a tool to test the hypothesis that cyclic imine-containing urea inhibitors achieve superior brain-to-plasma ratios compared to their saturated amine counterparts. The 3-Cl/4-F halogen combination further provides a balanced lipophilicity profile suitable for passive blood–brain barrier penetration, making it a candidate for in vitro permeability assays (e.g., PAMPA-BBB, MDCK-MDR1) in CNS-targeted FAAH or CHK1 programs [2][3].

Chemical Stability Benchmarking of Urea-Based Probe Molecules Under Long-Term Assay Conditions

Given the class-level evidence that urea linkages resist hydrolytic degradation 100–1000-fold longer than corresponding amides [4], this compound is suitable as a stability benchmark in assay development. Its dihydropyrrole cyclic imine moiety introduces a potential acid-labile site; comparative degradation studies with amide-linked or piperazine-urea analogs can quantify the practical stability advantage of the urea scaffold under relevant storage (DMSO, −20 °C) and assay (pH 7.4, 37 °C) conditions. Such data are essential for selecting compounds intended for use in long-duration cellular assays or in vivo PK/PD studies.

Synthetic Intermediate for Diversification of the Dihydropyrrole-Urea Chemical Series

The 3,4-dihydro-2H-pyrrol-5-yl group in this compound serves as a versatile synthetic handle. As documented in KSP inhibitor chemistry, dihydropyrrole derivatives can be further functionalized via electrophilic substitution or cycloaddition reactions to generate structurally diverse libraries [5]. Procurement of the 3-Cl/4-F variant provides a specific starting material for generating analogs with altered halogen substitution patterns through palladium-catalyzed cross-coupling, enabling systematic exploration of the halogen-substitution SAR landscape without requiring de novo synthesis of the dihydropyrrole–urea core.

Quote Request

Request a Quote for 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.